![molecular formula C₁₉H₂₂N₂O₃S B1140748 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 81353-09-5](/img/structure/B1140748.png)

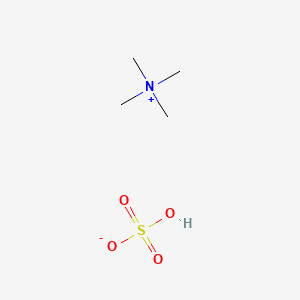

3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

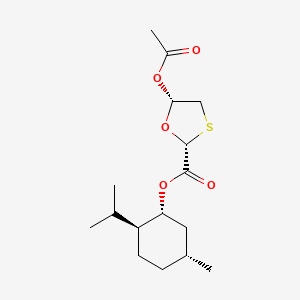

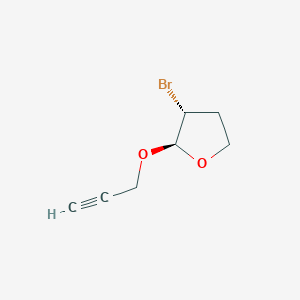

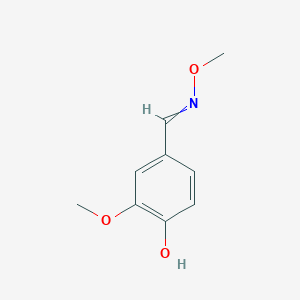

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis which offers control over diastereoselectivity by varying reaction time, power output, and solvent nature (Vega et al., 1996). Another innovative approach involves the use of Bakers' yeast for asymmetric synthesis, demonstrating the utility of biological systems in chemical synthesis (Komiyama et al., 2005).

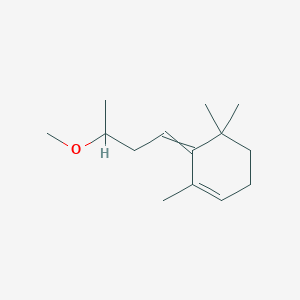

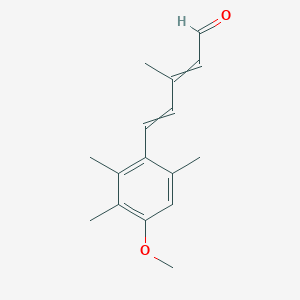

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, revealing its complex stereochemistry and conformational preferences. The crystal structures of both racemic and optically active forms have been determined, shedding light on the enantiomer associations in the solid state (Marthi et al., 1996).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical and Biological Research

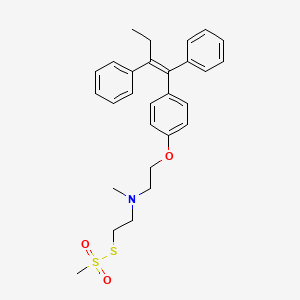

1.5-Benzothiazepines in Drug Research

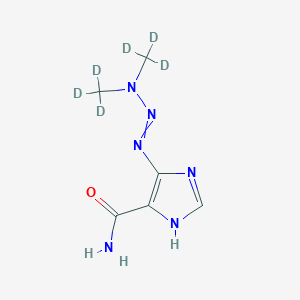

The 1,5-benzothiazepine derivatives, such as the compound , are of significant interest in drug research due to their wide range of biological activities. These activities include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. The derivatives of 1,5-benzothiazepines have been explored for lead discovery in various therapeutic areas owing to their action against different families of targets. This exploration has led to the development of new synthetic methods for their preparation and chemical transformations, highlighting their potential in creating new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Anticancer Activities

Some 1,5-benzothiazepine derivatives exhibit anticancer properties. Research into the synthetic profiles and pharmacological activities of these compounds has shown them to be promising candidates for anticancer drug development. Their diverse biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents, make them valuable in the search for new treatments. Their structure-activity relationships have been studied to develop newer compounds possessing the 1,5-benzothiazepines moiety, which could lead to better agents in terms of efficacy and safety (Khasimbi, Ali, Neha, Wakode, & Chauhan, 2021).

Synthetic Strategies and Biological Implications

The synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine have been recapitulated, showcasing the systematic approaches developed over the past five years. These strategies are crucial for the synthesis of biologically active moieties like the one discussed, demonstrating their significance in organic synthesis and medicinal chemistry. The broad and significant approaches for their synthesis highlight the potential for exploring novel and efficient methods for producing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Eigenschaften

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desacetyl-N-desmethyl Diltiazem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)